Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonym Taxonomy

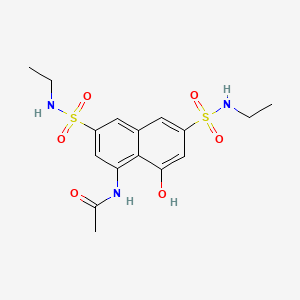

The compound’s systematic name, N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide , follows IUPAC conventions for polyfunctional naphthalene derivatives. The parent structure is a naphthalene ring substituted at positions 1, 3, 6, and 8. Key substituents include:

- An acetamide group (-NHCOCH₃) at position 1.

- Two ethylsulfamoyl groups (-SO₂NHCH₂CH₃) at positions 3 and 6.

- A hydroxyl group (-OH) at position 8.

Synonyms include N-(3,6-bis(ethylsulfamoyl)-8-hydroxy-1-naphthyl)acetamide and CID 3085282, as documented in PubChem records. The term "bis(ethylamino)sulfonyl" reflects the two ethylamine-linked sulfonyl groups, while "8-hydroxy" specifies the phenolic hydroxyl group.

Molecular Architecture Analysis

X-ray Crystallographic Studies

No experimental X-ray crystallographic data for this compound is currently available in public databases. The absence of crystal structure information limits direct insights into bond lengths, angles, and three-dimensional packing. However, analogous sulfonamide-containing naphthalenes exhibit planar aromatic cores with sulfonyl groups adopting tetrahedral geometries.

Computational Molecular Modeling

The SMILES string (CCNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2O)S(=O)(=O)NCC)NC(=O)C) and InChIKey (JICAVJORXZWPEV-UHFFFAOYSA-N) provide a foundation for computational studies. Key computational predictions include:

- Torsional angles : The ethylsulfamoyl groups likely adopt staggered conformations to minimize steric hindrance.

- Hydrogen bonding : The hydroxyl and sulfonamide groups may participate in intramolecular hydrogen bonds, stabilizing the molecule in solution.

- Electrostatic potential : The sulfonyl groups create electron-deficient regions, while the hydroxyl and acetamide moieties contribute localized electron density.

| Computational Property | Value/Description |

|---|---|

| Predicted LogP | 1.98 (moderate hydrophobicity) |

| Polar Surface Area | 156 Ų (high polarity) |

| Rotatable Bonds | 8 |

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Profiling

While experimental NMR data for this compound is not publicly available, predicted spectral features can be inferred from its structure:

- ¹H NMR :

- Aromatic protons on the naphthalene ring: δ 7.0–8.5 ppm (multiplet splitting due to adjacent substituents).

- Hydroxyl proton (-OH): δ 9.5–10.5 ppm (broad singlet, exchangeable).

- Acetamide methyl group: δ 2.1 ppm (singlet).

- Ethylsulfamoyl NH protons: δ 3.3–3.7 ppm (broad, split by coupling with CH₂ groups).

- ¹³C NMR :

- Carbonyl carbons (acetamide, sulfonamide): δ 165–175 ppm.

- Aromatic carbons: δ 115–140 ppm.

Mass Spectrometric Fragmentation Patterns

The molecular ion ([M+H]⁺) is observed at m/z 416.09448 . Key fragmentation pathways include:

- Cleavage of sulfonamide bonds : Loss of ethylsulfamic acid (C₂H₇NO₃S, 137 Da) generates ions at m/z 279.

- Acetamide elimination : Expulsion of CH₃CONH₂ (59 Da) yields a fragment at m/z 357.

- Aromatic ring fragmentation : Retro-Diels-Alder cleavage produces ions at m/z 189 and 227.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 416.09448 | 189.5 |

| [M+Na]⁺ | 438.07642 | 194.5 |

| [M-H]⁻ | 414.07992 | 191.0 |

Fragmentation aligns with general sulfonamide decomposition patterns, where SO₂ extrusion and C-N bond cleavage dominate.

Properties

CAS No. |

63907-44-8 |

|---|---|

Molecular Formula |

C16H21N3O6S2 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |

InChI |

InChI=1S/C16H21N3O6S2/c1-4-17-26(22,23)12-6-11-7-13(27(24,25)18-5-2)9-15(21)16(11)14(8-12)19-10(3)20/h6-9,17-18,21H,4-5H2,1-3H3,(H,19,20) |

InChI Key |

JICAVJORXZWPEV-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2O)S(=O)(=O)NCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl Intermediate

- Starting Material: 8-hydroxy-1-naphthalenamine or a suitably protected derivative.

- Sulfonylation: Introduction of sulfonyl groups at the 3 and 6 positions is typically achieved by sulfonation reactions using chlorosulfonic acid or sulfonyl chlorides under controlled temperature to avoid overreaction.

- Amination: The sulfonyl chlorides are then reacted with ethylamine to form ethylamino sulfonyl substituents. This step requires anhydrous conditions and often a base such as triethylamine to neutralize HCl formed during the reaction.

Formation of the Acetamide Moiety

- The amino group on the naphthalene ring is acylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide group.

- Reaction conditions are optimized to prevent hydrolysis or side reactions, typically carried out at low temperatures (0–5 °C) followed by gradual warming.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Data Tables

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Sulfonation | Chlorosulfonic acid, low temperature | Introduction of sulfonyl groups at 3,6-positions |

| 2 | Amination | Ethylamine, base (triethylamine), anhydrous | Formation of ethylamino sulfonyl substituents |

| 3 | Acylation | Acetic anhydride or acetyl chloride, pyridine, 0–5 °C | Formation of acetamide moiety on amino group |

| 4 | Purification | Recrystallization or silica gel chromatography | Isolation of pure compound |

| 5 | Characterization | NMR, MS, elemental analysis | Confirmation of structure and purity |

Notes on Related Compounds and Analogues

- Analogous compounds with azo linkages and decyloxyphenyl substituents have been synthesized using similar sulfonylation and amination strategies, followed by azo coupling reactions.

- These analogues demonstrate the versatility of the sulfonylation and amination steps in modifying the naphthalene core for diverse applications.

- The presence of sulfonyl and azo groups influences the compound’s chemical and optical properties, which may be relevant for dye or pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s sulfonyl and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

- Structural Mismatch : The provided evidence focuses on compounds with triazole or heptalene cores, which lack sulfonamide and hydroxyl groups critical to the target compound’s structure.

- Existing methods (e.g., ) prioritize triazole formation over sulfonylation.

- Bioactivity Data: No toxicity, solubility, or mechanistic studies for the target compound are available.

Recommendations for Future Research

To address these gaps:

Synthetic Routes : Explore sulfonylation reactions using ethylamine and naphthalene diols, followed by acetamide coupling.

Characterization : Prioritize NMR and HRMS (as in for 6b–6c) to confirm the structure .

Comparative Studies : Benchmark against sulfonamide-containing drugs (e.g., sulfa antibiotics) for solubility and receptor-binding efficiency.

Biological Activity

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is a complex organic compound with significant biological activity. This compound belongs to the class of sulfonamide derivatives and has garnered attention for its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C32H45N5O7S2

- Molecular Weight : 675.9 g/mol

- CAS Number : 63870-36-0

- IUPAC Name : N-[7-[(4-decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]acetamide

- InChI Key : NHGVHUVNLBETNN-UHFFFAOYSA-N

Biological Activities

The biological activities of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit a wide range of antimicrobial activities. Acetamide compounds have shown effectiveness against various bacterial strains. Specific studies highlight:

- Urease Inhibition : This compound has demonstrated notable urease inhibition, which is critical in treating conditions like urinary tract infections. The IC50 value for urease inhibition was reported at 22.61 µM for some derivatives, indicating a moderate level of activity .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Acetamide Derivative A | 9.95 ± 0.14 | Strong urease inhibition |

| Flurbiprofen Sulfonamide | 63.42 ± 1.15 | Weaker urease inhibition |

2. Anti-inflammatory Properties

The acetamide-sulfonamide scaffold has been linked to anti-inflammatory effects, potentially making it useful in treating inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

3. Antidiabetic Effects

Some studies have explored the potential of acetamide derivatives in managing diabetes through the inhibition of α-glucosidase and α-amylase enzymes, which are crucial for carbohydrate metabolism. These compounds may help lower blood sugar levels by delaying carbohydrate absorption.

Case Study 1: Urease Inhibition

A study conducted on a series of acetamide-sulfonamide derivatives revealed that modifications to the sulfonamide group significantly impacted urease inhibition activity. The study noted that compounds with phenyl-alkyl substitutions showed better activity compared to those with fluoro-substituted groups .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of acetamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and vancomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.